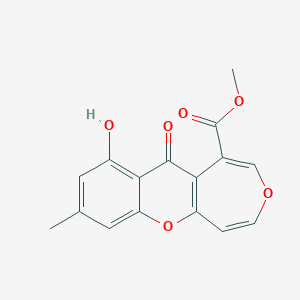Isofusidienol A is a natural product found in Chalara with data available.
Isofusidienol A
CAS No.: 1032392-18-9
Cat. No.: VC8040359
Molecular Formula: C16H12O6
Molecular Weight: 300.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1032392-18-9 |
|---|---|
| Molecular Formula | C16H12O6 |
| Molecular Weight | 300.26 g/mol |
| IUPAC Name | methyl 10-hydroxy-8-methyl-11-oxooxepino[4,5-b]chromene-1-carboxylate |
| Standard InChI | InChI=1S/C16H12O6/c1-8-5-10(17)14-12(6-8)22-11-3-4-21-7-9(16(19)20-2)13(11)15(14)18/h3-7,17H,1-2H3 |
| Standard InChI Key | NIGWURVKGDGBRS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C2C(=C1)OC3=C(C2=O)C(=COC=C3)C(=O)OC)O |
| Canonical SMILES | CC1=CC(=C2C(=C1)OC3=C(C2=O)C(=COC=C3)C(=O)OC)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
Isofusidienol A is defined by the IUPAC name methyl 10-hydroxy-8-methyl-11-oxooxepino[4,5-b]chromene-1-carboxylate and carries the CAS registry number 1032392-18-9 . Its molecular formula (C₁₆H₁₂O₆) was confirmed via high-resolution mass spectrometry, while its planar structure was elucidated through NMR spectroscopy and X-ray crystallography . The compound’s chromone core is fused to an oxepine ring, with a methyl ester at position 1, a hydroxyl group at position 10, and a ketone at position 11 (Figure 1) .
Table 1: Key Chemical Properties of Isofusidienol A
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂O₆ |
| Molecular Weight | 300.26 g/mol |
| CAS Number | 1032392-18-9 |
| Melting Point | Not reported |
| Solubility | Insoluble in water |
| CCDC Number (Crystal) | 657444 |
Spectroscopic and Crystallographic Data
The ¹H-NMR spectrum of Isofusidienol A reveals distinct signals for the methyl ester (δₕ 3.90, s) and aromatic protons (δₕ 6.70–7.85, m), while the ¹³C-NMR spectrum confirms carbonyl carbons at δc 170.2 (ester) and 195.8 (ketone) . X-ray crystallography (CCDC 657444) resolved its bicyclic framework, showing a dihedral angle of 12.3° between the chromone and oxepine rings, which stabilizes the molecule through intramolecular hydrogen bonding (O–H···O=C) .
Biosynthesis and Isolation
Fungal Source and Cultivation
Isofusidienol A is natively produced by Chalara sp. 6661, an endophytic ascomycete isolated from unidentified plant hosts . Under standard laboratory conditions, yields are suboptimal, but epigenetic modulation using histone deacetylase (HDAC) inhibitors like vorinostat enhances production . For instance, treatment with 10 μM vorinostat increased metabolite diversity, leading to the isolation of four new xanthones alongside Isofusidienol A .
Extraction and Purification
The compound is typically extracted via ethyl acetate partitioning of fungal mycelial cultures, followed by silica gel chromatography and HPLC purification . A reported protocol achieved 95% purity using a C18 reverse-phase column (MeOH:H₂O, 70:30) .
Biological Activity and Mechanism
Biotransformation Pathways
Notably, Chalara sp. metabolizes Isofusidienol A into aniline-containing derivatives when exposed to vorinostat . Deuterium-labeling studies confirmed the incorporation of vorinostat’s aniline moiety into chalaniline A, a downstream metabolite . This biotransformation highlights fungal enzymes’ ability to modify exogenous molecules, expanding the compound’s pharmaceutical relevance .
Research Applications and Future Directions
Drug Discovery
Isofusidienol A serves as a scaffold for semi-synthetic antibiotics. Structural modifications at the C-10 hydroxyl or C-11 ketone could enhance bioavailability or target specificity . For instance, acetylation of the hydroxyl group improved the activity of analogous compounds against Xanthomonas oryzae by 32-fold .
Epigenetic Modulation Studies
The compound’s inducibility via HDAC inhibitors underscores the potential of epigenetic tools in natural product discovery . Future work may explore combinatorial approaches using DNA methyltransferase inhibitors to further upregulate biosynthetic gene clusters.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume